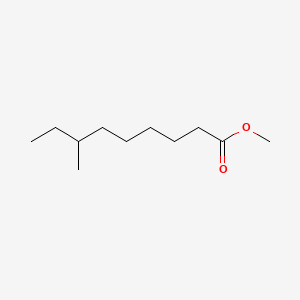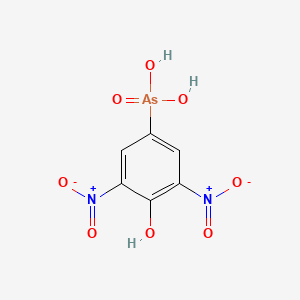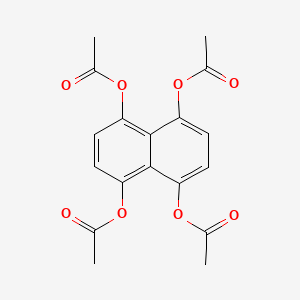
Naphthalene-1,4,5,8-tetrayl tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,4,5,8-tetrayl tetraacetate is an organic compound with the molecular formula C18H16O8 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features four acetate groups attached to the naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,4,5,8-tetrayl tetraacetate typically involves the esterification of naphthalene-1,4,5,8-tetracarboxylic acid with acetic anhydride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1,4,5,8-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Reduction reactions can convert the compound into naphthalene derivatives with fewer functional groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Various naphthalene derivatives.
Substitution: Naphthalene derivatives with different functional groups.
Applications De Recherche Scientifique
Naphthalene-1,4,5,8-tetrayl tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of naphthalene-1,4,5,8-tetrayl tetraacetate involves its ability to interact with various molecular targets through its functional groups. The acetate groups can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to bind to specific proteins and enzymes. This binding can modulate the activity of these molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Naphthalene-1,4,5,8-tetracarboxylic dianhydride: A precursor to naphthalene-1,4,5,8-tetrayl tetraacetate, used in similar applications.
Naphthalene-1,4,5,8-tetracarboxylic acid: Another related compound with similar chemical properties.
Naphthalene diimides: Compounds with similar aromatic cores but different functional groups, used in organic electronics.
Uniqueness: Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
6047-49-0 |
|---|---|
Formule moléculaire |
C18H16O8 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
(4,5,8-triacetyloxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C18H16O8/c1-9(19)23-13-5-6-15(25-11(3)21)18-16(26-12(4)22)8-7-14(17(13)18)24-10(2)20/h5-8H,1-4H3 |
Clé InChI |
PJXFFLSPFLEOCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=CC=C(C2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


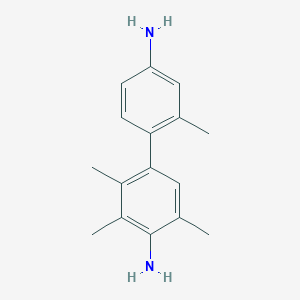

![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
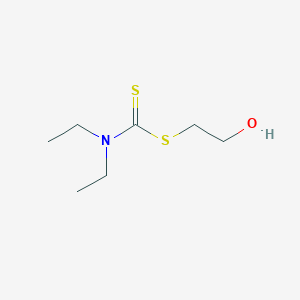
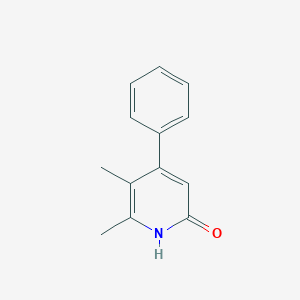
![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
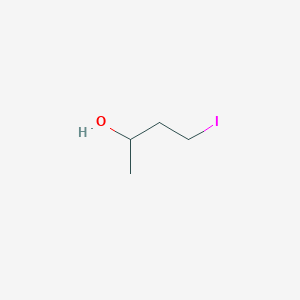
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
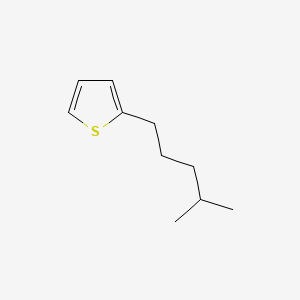
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
